molecular formula C37H36N4O7S B2935583 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-43-3

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2935583
CAS RN: 688062-43-3
M. Wt: 680.78
InChI Key: WYIPCQOPYIPDCE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C37H36N4O7S and its molecular weight is 680.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

Quinazolinone derivatives have been designed and synthesized with various structural modifications to enhance their biological activity. For instance, the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides showed significant anticonvulsant activity, with some compounds outperforming reference drugs in efficacy. This highlights the potential of quinazolinone derivatives in developing new anticonvulsant therapies (Noureldin et al., 2017).

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and displayed potent antibacterial and antifungal activities. Such findings underscore the versatility of quinazolinone compounds in addressing resistant microbial strains, offering a pathway for new antimicrobial drug development (Mohamed et al., 2010).

Antiviral Activities

Research into the antiviral potential of quinazolinone derivatives has led to the discovery of compounds with inhibitory effects against a range of viruses, including respiratory and biodefense viruses. The synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated significant activity against influenza and dengue viruses, highlighting the potential for quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor activities. The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, resulted in compounds with up to 6-fold higher cytotoxicity than CB30865. These compounds retained the unique biochemical characteristics of CB30865, including delayed, non-phase specific cell-cycle arrest, underscoring their potential as antitumor agents (Bavetsias et al., 2002).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O7S/c1-4-23-7-12-27(13-8-23)39-34(42)21-49-37-40-29-19-33-32(47-22-48-33)18-28(29)36(44)41(37)20-25-5-10-26(11-6-25)35(43)38-16-15-24-9-14-30(45-2)31(17-24)46-3/h5-14,17-19H,4,15-16,20-22H2,1-3H3,(H,38,43)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPCQOPYIPDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

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